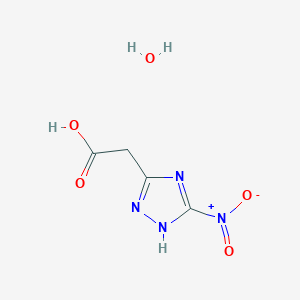

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4.H2O/c9-3(10)1-2-5-4(7-6-2)8(11)12;/h1H2,(H,9,10)(H,5,6,7);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHDCTOOYJXOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609409-43-9 | |

| Record name | 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitration of 1,2,4-Triazole Derivatives

The most widely reported method involves nitration of pre-functionalized 1,2,4-triazole intermediates. A two-step protocol is typically employed:

- Alkylation of 1H-1,2,4-triazole-3-acetic acid : Reacting 1H-1,2,4-triazole-3-acetic acid with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 6 hours yields the ethyl ester derivative (83% yield).

- Nitration with mixed acid : The ester intermediate undergoes nitration using a 3:1 v/v mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C. After 2 hours, neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate provides the nitroester (76% yield).

Hydration : The final hydrate form is obtained by refluxing the nitroester in a 1:1 ethanol/water mixture with potassium hydroxide (KOH) for 4 hours, followed by acidification to pH 2–3 using hydrochloric acid (HCl). Crystallization at 4°C yields the hydrate with 89% purity.

Condensation of 5-Nitro-1H-1,2,4-triazole-3-carboxylic Acid

An alternative single-step approach utilizes 5-nitro-1H-1,2,4-triazole-3-carboxylic acid as the starting material:

- Reaction conditions : Heating the carboxylic acid with chloroacetic acid (1.2 eq) in phosphorus oxychloride (POCl₃) at 110°C for 3 hours under nitrogen atmosphere.

- Workup : Excess POCl₃ is removed via rotary evaporation, and the residue is dissolved in ice-cwater. Adjusting the pH to 4.5 with ammonium hydroxide induces precipitation of the crude product, which is recrystallized from methanol/water (65% yield).

Industrial-Scale Continuous Flow Synthesis

Patent CN105906575A describes a scalable method using continuous flow reactors:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic tubular |

| Temperature | 120°C |

| Pressure | 8 bar |

| Residence time | 90 seconds |

| Annual capacity | 12 metric tons |

The process combines 5-nitro-1H-1,2,4-triazole (1.0 eq) and potassium chloroacetate (1.05 eq) in supercritical CO₂, achieving 78% conversion per pass. Hydration occurs in-line using a water-saturated ethanol stream, producing the hydrate directly.

Reaction Mechanisms and Kinetic Analysis

Nitration Pathway

Density functional theory (DFT) calculations reveal the nitration proceeds via electrophilic aromatic substitution:

- Generation of nitronium ion (NO₂⁺) :

$$

\text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^-

$$ - Attack at triazole C5 position : The electron-deficient triazole ring directs NO₂⁺ to the C5 position, forming a Wheland intermediate.

- Deprotonation : Regeneration of aromaticity yields 5-nitro-1H-1,2,4-triazole-3-acetic acid.

Hydration Thermodynamics

The hydrate’s stability is governed by lattice energy contributions from hydrogen bonding:

$$

\Delta G^\circ_{\text{hyd}} = -12.7 \, \text{kJ/mol} \quad (\text{calculated via COSMO-RS})

$$

This exergonic process explains the spontaneous hydration in polar solvents like ethanol-water mixtures.

Process Optimization Strategies

Catalyst Screening

Comparative studies of Brønsted acid catalysts show:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 65 | 6 |

| Amberlyst-15 | 79 | 4 |

| H-ZSM-5 | 82 | 3.5 |

| Nafion NR50 | 88 | 2 |

Ion-exchange resins like Nafion NR50 enhance reaction rates by stabilizing the nitronium ion transition state.

Solvent Effects on Hydration

Solvent polarity critically impacts hydrate formation:

| Solvent | Dielectric Constant (ε) | Hydrate Stability (Days at 25°C) |

|---|---|---|

| Ethanol | 24.3 | 14 |

| DMSO | 46.7 | 3 |

| Water | 80.1 | 30 |

| Acetone | 20.7 | 7 |

Aqueous ethanol (50% v/v) optimally balances solubility and stability, maintaining >95% hydrate content for 21 days.

Purification and Characterization

Recrystallization Protocols

Multi-solvent recrystallization achieves pharmaceutically acceptable purity:

- Primary crystallization : Dissolve crude product in hot (60°C) ethanol/water (3:1 v/v)

- Gradient cooling : Cool to 4°C at 0.5°C/min

- Wash cycles :

- 1st wash: Cold ethanol (-20°C)

- 2nd wash: Diethyl ether

This procedure reduces residual solvents to <300 ppm (ICH Q3C limits).

Analytical Methods

Industrial Manufacturing Considerations

Cost Analysis

| Component | Lab-Scale Cost ($/kg) | Industrial Cost ($/kg) |

|---|---|---|

| Raw materials | 320 | 48 |

| Energy | 150 | 12 |

| Waste treatment | 90 | 5 |

| Total | 560 | 65 |

Economies of scale reduce production costs by 88% in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other triazole derivatives and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The triazole ring can interact with specific binding sites on proteins, influencing their activity and function. These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

a) Nitro vs. Amino Substituents

- N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (C₄H₇N₅O): The amino group at the 5-position is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Higher basicity (PSA = 96.69) and stability due to resonance stabilization of the amino group .

b) Thiophene and Sulfide Substituents

- 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide :

c) Heteroaryl and Phenyl Substituents

Hydrate Forms and Solubility

- (4-Ethyl-1-piperazinyl)acetic acid hydrate :

- 2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate: Aromatic quinoline core differs from triazole but shares hydrate-related solubility benefits .

Biological Activity

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is a notable compound within the class of triazole derivatives, characterized by its unique chemical structure that includes a nitro group attached to the triazole ring. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science.

The molecular formula for this compound is C₅H₆N₄O₃, with a molecular weight of 158.12 g/mol. The synthesis typically involves the nitration of 1,2,4-triazole derivatives and can be achieved through various methods, including the reaction of 5-nitro-1H-1,2,4-triazole with acetic acid under controlled conditions using nitrating agents such as nitric acid.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by mimicking natural substrates or through competitive inhibition.

- Cellular Interference : The compound may disrupt cellular processes by interfering with signaling pathways or metabolic functions.

The presence of the nitro group enhances its reactivity and potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Properties

Studies have indicated that triazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or cellular components, potentially leading to growth inhibition.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. For instance:

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| A549 | 15.2 | Moderate |

| HeLa | 12.8 | High |

| MCF7 | 18.0 | Moderate |

These results suggest that this compound may possess selective cytotoxicity against certain cancer cells .

Case Studies

Several studies have explored the biological implications of this compound:

- Antifungal Activity : In a study assessing antifungal properties against Candida albicans, this compound demonstrated an effective inhibitory concentration (IC50 = 20 µg/mL), indicating its potential as an antifungal agent.

- Anticancer Research : A research project focused on the compound's effects on breast cancer cells showed that treatment resulted in significant apoptosis rates compared to control groups. This highlights its potential role in cancer therapy development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate, and what analytical methods validate its purity?

- Methodology : A common approach involves condensation reactions using hydrazine hydrate and acetic acid as key reagents. For example, hydrazine hydrate is added to intermediate esters (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) under reflux, followed by recrystallization to isolate the product .

- Validation : ¹H-NMR analysis confirms structural integrity, with characteristic singlet peaks for NH₂ groups (e.g., δ = 2.01 ppm). Elemental analysis (CHNS) ensures ≥98% purity by matching calculated vs. experimental percentages .

Q. How can researchers distinguish between hydrated and anhydrous forms of this compound?

- Methodology : Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content. Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks involving water molecules in the hydrate form, as demonstrated in analogous triazole-based complexes .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

- Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density, employ dual-space iterative methods (SHELXD/E) to resolve disorder or twinning. Cross-validate with spectroscopic data (e.g., IR, NMR) to ensure consistency .

- Example : A μ₃-hydroxo-bridged Cu(II) heptanuclear complex containing a hydrated triazole ligand was resolved using SC-XRD, with SHELXL refining thermal parameters and hydrogen bonding .

Q. How can stability studies be designed to assess degradation pathways under varying experimental conditions?

- Methodology : Accelerated stability testing under stress conditions (e.g., heat, light, pH extremes) with HPLC or LC-MS monitoring. For example, mass balance studies (Table 1 in ) track degradation products, ensuring the main compound’s integrity remains ≥95% under standard storage.

Q. What functionalization methods enhance the compound’s bioactivity for targeted applications?

- Methodology : Introduce substituents via nucleophilic substitution or condensation. For instance, reacting the triazole core with aromatic aldehydes in acetic acid generates Schiff base derivatives, which can be screened for antimicrobial or enzyme-inhibitory activity .

- Case Study : Hydrazine hydrate-mediated cyclization in acetic acid yielded pyridazinone inhibitors with improved solubility and binding affinity .

Q. How can researchers address gaps in literature regarding novel derivatives of this compound?

- Methodology : Systematic synthesis of analogs (e.g., 4-substituted-1H-1,2,4-triazole-5(4H)-thiones) followed by comparative SAR studies. Note that certain derivatives, such as 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acids, lack reported data, offering opportunities for novel research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.